

# physical and chemical properties of Erythrinin G

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## Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B15592321

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## An In-depth Technical Guide to Erythrinin G

Introduction: **Erythrinin G** is a naturally occurring isoflavonoid, a class of organic compounds known for their diverse biological activities.<sup>[1]</sup> It has been isolated from plant species of the Erythrina genus, notably from the barks of Erythrina variegata and Erythrina arborescens.<sup>[1][2]</sup> As a member of the flavonoid family, **Erythrinin G** is of significant interest to researchers in pharmacology and drug development due to the therapeutic potential often associated with these compounds, including anti-inflammatory, antimicrobial, and cytotoxic activities.<sup>[3][4][5]</sup> This document provides a comprehensive overview of the known physical and chemical properties of **Erythrinin G**, details the experimental protocols for its isolation and characterization, and explores its potential biological context.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Erythrinin G** have been determined through various analytical techniques. These properties are essential for its identification, purification, and application in research settings.

## Data Presentation: Quantitative Properties of Erythrinin G

Property	Value	Source(s)
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>6</sub>	[6]
Molecular Weight	354.35 g/mol	[1][7]
CAS Number	1616592-61-0	[1][6][7]
Physical Description	Powder	[7]
Purity (Typical)	≥98%	[1][7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1][7]
IUPAC Name	3,5-dihydroxy-9-(4- hydroxyphenyl)-2,2-dimethyl- 3,4-dihydropyrano[2,3- f]chromen-10-one	[6]
Canonical SMILES	<chem>CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C(=C4)O)O)C</chem>	[6]
InChI	InChI=1S/C20H18O6/c1- 20(2)16(23)7-12-14(22)8-15- 17(19(12)26-20)18(24)13(9- 25-15)10-3-5-11(21)6-4-10/h3- 6,8-9,16,21-23H,7H2,1-2H3	[6]
InChIKey	HFVFEMFAVPWVDX- UHFFFAOYSA-N	[6]

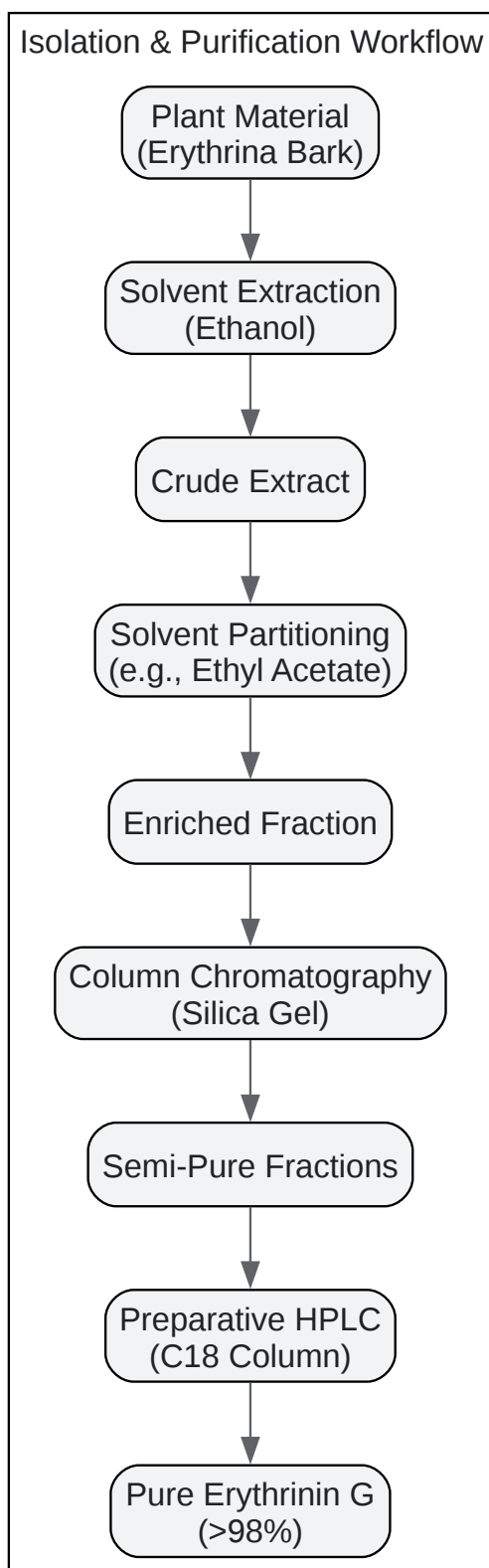
## Experimental Protocols

The isolation and structural elucidation of **Erythrinin G** rely on a series of established laboratory procedures. The following sections detail the typical methodologies employed.

### Isolation and Purification Protocol

**Erythrinin G** is extracted from its natural source, primarily the bark of *Erythrina* species.[1] The general workflow involves solvent extraction followed by multi-step chromatographic purification.

- **Extraction:** The dried and powdered bark of the plant material is subjected to extraction with a polar solvent, such as ethanol or methanol, often at room temperature over an extended period to ensure exhaustive extraction of secondary metabolites.[2]
- **Fractionation:** The resulting crude ethanol extract is concentrated under reduced pressure. It is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavonoids like **Erythrinin G** are commonly enriched in the ethyl acetate fraction.
- **Chromatographic Separation:** The enriched fraction is subjected to various chromatographic techniques for the isolation of pure compounds.
  - **Column Chromatography:** The fraction is first separated using silica gel column chromatography with a gradient elution system, for instance, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity to separate compounds based on their affinity for the stationary phase.
  - **High-Speed Counter-Current Chromatography (HSCCC):** For further purification, HSCCC can be employed. A suitable two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water (e.g., in a 1:4:1:4 v/v ratio), is used to separate compounds based on their partition coefficients.[8]
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water to yield **Erythrinin G** with high purity (≥98%).[8]



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A typical workflow for isolating **Erythrinin G**.

## Structure Elucidation Methodologies

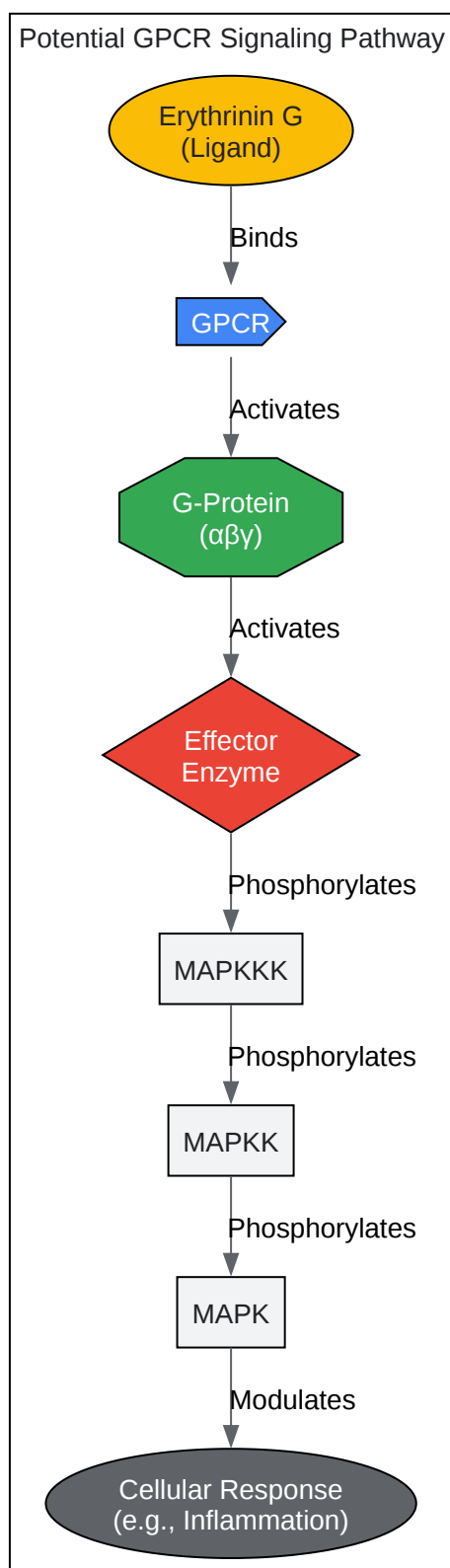
The chemical structure of **Erythrinin G** was determined using a combination of modern spectroscopic techniques.<sup>[2]</sup>

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula ( $C_{20}H_{18}O_6$ ) of the compound.<sup>[6]</sup>
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps identify the presence of key functional groups in the molecule.<sup>[6][9]</sup> For **Erythrinin G**, this would reveal absorption bands corresponding to hydroxyl (-OH) groups, a carbonyl (C=O) group of the chromenone core, and aromatic (C=C) bonds.
- **UV-Visible (UV-Vis) Spectroscopy:** This technique provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present in flavonoids.<sup>[6][10]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.<sup>[6][11]</sup>
  - $^1H$  NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
  - $^{13}C$  NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).
  - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the final molecular structure.

## Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by **Erythrinin G** are limited, the biological activities of flavonoids isolated from the *Erythrina* genus are well-documented. These compounds are known to possess significant antioxidant and anti-inflammatory properties.<sup>[5]</sup>

Phenolic compounds from Erythrina species can inhibit inflammatory signaling pathways such as MAPK, AP1, and NF- $\kappa$ B.[5] Many flavonoids exert their effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades.[12][13] A plausible mechanism of action for a compound like **Erythrinin G** could involve the modulation of a GPCR-mediated pathway that leads to the activation or inhibition of downstream effectors like the MAP kinase cascade, which plays a critical role in cellular processes including inflammation, proliferation, and apoptosis.[13]



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A potential GPCR-mediated MAP kinase signaling pathway.

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